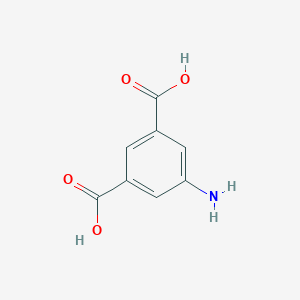

5-Aminoisophthalic acid

描述

属性

IUPAC Name |

5-aminobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZFDRWPMZESDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059193 | |

| Record name | 5-Aminoisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown powder; [Alfa Aesar MSDS] | |

| Record name | 5-Aminoisophthalic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20100 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

99-31-0 | |

| Record name | 3,5-Dicarboxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminoisophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminoisophthalic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Aminoisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminoisophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINOISOPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R25Y7Y34D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Aminoisophthalic Acid (CAS 99-31-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminoisophthalic acid (5-AIPA), with the CAS number 99-31-0, is a trifunctional aromatic compound featuring both amine and carboxylic acid moieties. This unique structure makes it a versatile building block in various fields of chemical synthesis, from the development of pharmaceuticals to the construction of advanced materials. This technical guide provides an in-depth overview of the core characteristics of this compound, including its physicochemical properties, spectroscopic data, synthesis protocols, and key applications. Detailed experimental methodologies and data are presented to support researchers and professionals in drug development and materials science.

Physicochemical Properties

This compound is a white to light beige or light brown granular powder.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 99-31-0 | [1] |

| Molecular Formula | C₈H₇NO₄ | [1] |

| Molecular Weight | 181.15 g/mol | [1] |

| Melting Point | >300 °C | [2] |

| Boiling Point | 314.24 °C (rough estimate) | [2] |

| Density | 1.4283 g/cm³ (rough estimate) | [2] |

| pKa | 3.69 ± 0.10 (Predicted) | [2] |

| Water Solubility | Insoluble | [2] |

| Solubility in Organic Solvents | Soluble in methanol. | [3] |

Spectroscopic Analysis

The structural features of this compound can be elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A proton NMR spectrum of this compound would be expected to show signals corresponding to the aromatic protons and the amine protons. The protons on the benzene (B151609) ring would likely appear in the aromatic region (around 7-8 ppm), with their splitting pattern determined by their positions relative to each other and the functional groups. The amine protons would exhibit a broader signal, the chemical shift of which can be influenced by the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule. Key expected signals include those for the two carboxylic acid carbons, the four aromatic carbons, and the carbon atom bonded to the amino group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. A thumbnail of the ATR-IR spectrum is available on PubChem.[1] Key expected vibrational frequencies include:

-

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl groups.

-

N-H stretch: Peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the amine group.

-

C=O stretch: A strong absorption band around 1700 cm⁻¹ from the carbonyl groups of the carboxylic acids.

-

C=C stretch: Aromatic ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.

-

C-N stretch: This vibration is expected in the fingerprint region, typically between 1250 and 1350 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight (181.15 g/mol ). The fragmentation pattern would likely involve the loss of functional groups. Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (•OH, -17 Da) and a carboxyl radical (•COOH, -45 Da).[4] For aromatic amines, alpha-cleavage is a characteristic fragmentation pattern.[5]

Synthesis of this compound

The most common synthetic route to this compound involves the reduction of 5-nitroisophthalic acid. Several methods have been reported, with variations in the reducing agent and reaction conditions.

Catalytic Hydrogenation

A widely used method is the catalytic hydrogenation of 5-nitroisophthalic acid. This process typically employs a palladium-on-carbon (Pd/C) or Raney nickel catalyst.[6]

-

Reaction Setup: In a suitable reactor, suspend 5-nitroisophthalic acid in a solvent such as water or ethanol.[6]

-

Catalyst Addition: Add a catalytic amount of 5% Pd/C.

-

Hydrogenation: Pressurize the reactor with hydrogen gas (typically up to 10 kg/cm ²·G) and heat the mixture (e.g., to 50-80 °C).[6]

-

Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake.

-

Work-up: Once the reaction is complete, cool the mixture and filter off the catalyst.

-

Isolation: Acidify the filtrate with an acid like hydrochloric acid or acetic acid to a pH of approximately 3.5-4.0 to precipitate the this compound.[7]

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry to obtain the final product.

Reduction with Hydrazine (B178648) Hydrate (B1144303)

An alternative method utilizes hydrazine hydrate as the reducing agent in the presence of a catalyst like Raney nickel.[7]

-

Dissolution: In a four-neck flask, dissolve 5-nitroisophthalic acid (1.0 eq.) and sodium hydroxide (B78521) (4.0 eq.) in water with stirring until the solution is clear.[7]

-

Catalyst Addition: Add Raney nickel (e.g., 10 g for a 1.0 mol scale reaction).[7]

-

Reduction: Heat the mixture to 30-35 °C and add 80% hydrazine hydrate (2.0 eq.) dropwise over 30 minutes.[7]

-

Reaction Completion: Continue stirring for an additional 30 minutes after the addition is complete.[7]

-

Isolation: Adjust the pH of the filtrate to 3.5-4.0 with acetic acid to precipitate the product.[7]

-

Purification: Filter the solid, wash, and dry to yield this compound. A yield of 95% with 99.7% purity has been reported for this method.[7]

Synthesis Workflow Diagram

Applications

The trifunctional nature of this compound makes it a valuable component in several areas of research and development.

Pharmaceutical Intermediate: Synthesis of Iohexol

A primary application of this compound is as a key intermediate in the synthesis of Iohexol, a widely used non-ionic X-ray contrast agent.[8] Iohexol's structure is built upon a tri-iodinated benzene ring, and this compound serves as the foundational scaffold for this core.

The synthesis of Iohexol from this compound involves a multi-step process:

-

Iodination: The benzene ring of this compound is first iodinated to produce 5-amino-2,4,6-triiodoisophthalic acid.[8]

-

Acylation: The carboxylic acid groups are typically converted to acid chlorides.

-

Amidation: The acid chlorides are then reacted with an appropriate amine, such as 3-amino-1,2-propanediol, to form the side chains.

-

N-acylation and N-alkylation: The amino group on the benzene ring is subsequently acylated and alkylated to complete the Iohexol structure.[8]

Materials Science: Linker in Metal-Organic Frameworks (MOFs)

This compound is extensively used as an organic linker in the synthesis of metal-organic frameworks (MOFs).[9] The carboxylic acid groups coordinate with metal ions to form the framework structure, while the amino group can serve several purposes:

-

Post-synthetic modification: The amino group provides a reactive site for further functionalization of the MOF, allowing for the tuning of its properties.

-

Enhanced gas adsorption: The nitrogen atom can act as an additional site for interaction with guest molecules, potentially increasing gas storage capacity and selectivity.

-

Catalysis: The amino group can act as a catalytic site for certain organic reactions.

Safety and Handling

This compound is considered hazardous. It is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation. When handling this compound, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

| Hazard Statement | GHS Code |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Conclusion

This compound (CAS 99-31-0) is a chemical of significant interest due to its versatile structure and broad range of applications. Its role as a crucial intermediate in the synthesis of the X-ray contrast agent Iohexol highlights its importance in the pharmaceutical industry. Furthermore, its utility as a functional linker in the design of metal-organic frameworks opens up possibilities for the development of new materials with tailored properties for applications in gas storage, catalysis, and sensing. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and synthetic methodologies, as detailed in this guide, is essential for researchers and professionals working with this compound.

References

- 1. This compound | C8H7NO4 | CID 66833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 99-31-0 [chemicalbook.com]

- 3. This compound | 99-31-0 | FA00357 | Biosynth [biosynth.com]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 6. JPH10306067A - Production of this compound - Google Patents [patents.google.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. A New Process For The Synthesis Of High Pure Iohexol And Its [quickcompany.in]

- 9. Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Solubility of 5-Aminoisophthalic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 5-aminoisophthalic acid in various organic solvents. Due to the limited availability of precise quantitative data in published literature, this document summarizes the existing qualitative and quantitative solubility information and offers a comprehensive experimental protocol for researchers to determine exact solubility values.

Core Concepts in Solubility

The solubility of a solid compound like this compound in a liquid solvent is a critical physicochemical property. It is defined as the maximum concentration of the solute that can dissolve in a solvent at a given temperature to form a saturated solution. This property is influenced by several factors, including the chemical structure of both the solute and the solvent (polarity, hydrogen bonding capacity), temperature, and pressure. The principle of "like dissolves like" is a fundamental concept, suggesting that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[1][2]

This compound possesses both polar (carboxylic acid and amino groups) and non-polar (benzene ring) functionalities, leading to a complex solubility profile.

Solubility Profile of this compound

The solubility of this compound has been qualitatively described in several organic solvents. However, precise quantitative data is scarce. The available information is summarized in the table below.

| Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility (at ambient temperature) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble[3] | ≥ 200 mg/mL[3][4] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Very soluble[5] | Not available |

| Methanol | CH₃OH | Soluble[5] | Not available |

| Ethanol | C₂H₅OH | Soluble[6] | Not available |

| Glacial Acetic Acid | C₂H₄O₂ | Sparingly soluble[5] | Not available |

| Chloroform | CHCl₃ | Very slightly soluble[5] | Not available |

| Water | H₂O | Practically insoluble[5], Insoluble[7], Low water solubility[8] | Not available |

Note: The term "soluble" indicates that a significant amount of the compound dissolves, while "sparingly soluble" and "very slightly soluble" indicate a lower affinity of the solute for the solvent. "Practically insoluble" or "insoluble" suggests negligible dissolution.[9]

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[3][10] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.[11]

Materials and Apparatus

-

This compound (solute)

-

Organic solvent of interest (e.g., ethanol, methanol, DMF)

-

Conical flasks with stoppers

-

Analytical balance (accurate to at least 0.1 mg)

-

Thermostatic shaker bath or magnetic stirrer with hotplate

-

Filtration apparatus (e.g., syringe filters, vacuum filtration)

-

Volumetric pipettes

-

Pre-weighed evaporating dishes or beakers

-

Oven

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution is saturated.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a precise volume (e.g., 10 mL) of the supernatant using a volumetric pipette. To avoid transferring solid particles, it is advisable to use a pipette tip with a filter or to filter the solution using a syringe filter pre-heated to the experimental temperature.

-

-

Gravimetric Analysis:

-

Transfer the collected filtrate to a pre-weighed evaporating dish.

-

Record the combined weight of the dish and the filtrate.

-

Carefully evaporate the solvent in a fume hood. This can be achieved by gentle heating on a hotplate or in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound.

-

Once the solvent is fully evaporated, place the evaporating dish in an oven at a temperature sufficient to remove any residual solvent without decomposing the solute (e.g., 60-80 °C) until a constant weight is achieved.

-

Cool the dish in a desiccator to prevent moisture absorption and then weigh it on the analytical balance.

-

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100

Alternatively, solubility can be expressed in other units such as mg/mL or molarity.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the gravimetric determination of the solubility of this compound.

Caption: Gravimetric solubility determination workflow.

Conclusion

While the precise quantitative solubility of this compound in a wide range of organic solvents is not extensively documented, its qualitative behavior is known. For researchers and professionals in drug development requiring exact solubility data, the provided gravimetric method offers a robust and reliable experimental protocol. The successful determination of solubility is fundamental for applications such as reaction optimization, formulation development, and purification processes.

References

- 1. 5-氨基间苯二甲酸 94% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 99-31-0 [chemicalbook.com]

- 3. Buy this compound (EVT-460851) | 99-31-0 [evitachem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. JPH10306067A - Production of this compound - Google Patents [patents.google.com]

- 6. This compound [chembk.com]

- 7. canbipharm.com [canbipharm.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. benchchem.com [benchchem.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. By compound [wahoo.cns.umass.edu]

An In-Depth Technical Guide to the Molecular Geometry and Crystal Structure of 5-Aminoisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Molecular Geometry of 5-Aminoisophthalic Acid

This compound is an aromatic dicarboxylic acid with an amino group substituent on the benzene (B151609) ring. The molecule consists of a central phenyl ring to which two carboxylic acid groups are attached at positions 1 and 3, and an amino group is attached at position 5. The presence of both acidic (carboxyl) and basic (amino) functional groups allows for the formation of zwitterions and extensive hydrogen bonding networks, which are pivotal in dictating its crystal packing. In the solid state, the 5AIA molecule is generally observed to be effectively planar[1].

Crystal Structure of this compound Hemihydrate

The most well-documented crystal structure of this compound is its hemihydrate form (C₈H₇NO₄·0.5H₂O). In this structure, the 5AIA molecule exists as a zwitterion (5-ammonioisophthalate), where the amino group is protonated and one of the carboxylic acid groups is deprotonated. The crystal structure is characterized by a dense, three-dimensional network of hydrogen bonds.

The crystallographic data for this compound hemihydrate is summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₈H₇NO₄·0.5H₂O |

| Molecular Weight | 190.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 8.207(2) Å |

| b | 17.445(2) Å |

| c | 11.151(1) Å |

| α | 90° |

| β | 93.69(1)° |

| γ | 90° |

| Volume | 1593.4(4) ų |

| Z | 8 |

| Calculated Density | 1.585 Mg/m³ |

| (Data sourced from Acta Crystallographica Section C, 1998, C54, 1503-1505)[2] |

The hydrogen bonding in the hemihydrate is extensive, with three intermolecular N—H···O hydrogen bonds and two intermolecular O—H···O hydrogen bonds[2]. The N···O distances for the N—H···O bonds range from 2.762(2) to 2.905(2) Å, with angles between 155(2) and 163(2)°[2]. The O···O distances for the O—H···O bonds are 2.536(2) and 2.746(2) Å, with angles of 178(2) and 176(2)°[2].

Crystal Structure of a this compound Co-crystal

To further understand the geometry and interaction patterns of 5AIA, an analysis of its co-crystal with 1,2-bis(pyridin-4-yl)ethene (BE) is presented. In this 1:1 co-crystal, the components form hydrogen-bonded sheets[1].

The crystallographic data for the 5AIA-BE co-crystal is summarized below.

| Parameter | Value |

| Chemical Formula | C₁₂H₁₀N₂·C₈H₇NO₄ |

| Molecular Weight | 363.36 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 10.1614(10) Å |

| b | 12.0782(12) Å |

| c | 14.0537(14) Å |

| α | 90° |

| β | 95.027(2)° |

| γ | 90° |

| Volume | 1718.2(3) ų |

| Z | 4 |

| (Data sourced from Acta Crystallographica Section E, 2016, E72, 639-643) |

In this co-crystal structure, the 5AIA molecule engages in hydrogen bonds with both neighboring 5AIA molecules and the BE co-former, creating extended sheets[1]. The interactions include N(amine)—H···O=C hydrogen bonds between 5AIA molecules and O—H···N(pyridyl) hydrogen bonds between 5AIA and BE[1].

Experimental Protocols

Synthesis and Crystallization of this compound Hemihydrate

-

Dissolution : this compound powder is dissolved in ethanol (B145695) at room temperature[2].

-

Decolorization : The solution is treated with decolorizing carbon to remove impurities[2].

-

Filtration : The solution is filtered to remove the decolorizing carbon[2].

-

Crystallization : The filtrate is allowed to evaporate at room temperature, yielding thick plate-like crystals of the hemihydrate[2].

Synthesis and Crystallization of the 5AIA-BE Co-crystal

-

Reactant Mixture : Solid 1,2-bis(pyridin-4-yl)ethene (0.0119 g, 6.53 × 10⁻⁵ mol) and this compound (0.0109 g, 6.02 × 10⁻⁵ mol) are added to a 25 ml scintillation vial[1].

-

Dissolution : Approximately 15 ml of ethyl acetate (B1210297) is added, and the mixture is gently heated. An additional 2 ml of methanol (B129727) is added to dissolve any remaining solids[1].

-

Crystallization : The vial is loosely capped and placed in a dark cabinet. Yellow, block-shaped crystals suitable for single-crystal X-ray diffraction are obtained after two weeks[1].

Visualizations

Experimental Workflow for Single-Crystal X-ray Diffraction

The following diagram illustrates a generalized workflow for the determination of a crystal structure using single-crystal X-ray diffraction.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Hydrogen Bonding Network in this compound Hemihydrate

The following diagram illustrates the key hydrogen bonding interactions involving a central 5-aminoisophthalate zwitterion in its hemihydrate crystal structure.

References

5-Aminoisophthalic Acid: A Technical Health and Safety Guide for Research and Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoisophthalic acid (CAS No. 99-31-0) is a chemical intermediate utilized in various research and industrial applications, including the synthesis of polymers, pharmaceuticals, and dyes.[1] As with any chemical substance, a thorough understanding of its health and safety profile is paramount for ensuring the well-being of laboratory and manufacturing personnel. This technical guide provides a comprehensive overview of the known health and safety information for this compound, with a focus on providing actionable data and procedural guidance for professionals in research and drug development.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[2][3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[2][3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2] |

GHS Pictograms:

Signal Word: Warning[3]

Toxicological Data

The available quantitative toxicological data for this compound is limited. The most frequently cited value is the acute oral toxicity.

| Parameter | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1600 mg/kg | [4][5] |

| LD50 | Rabbit | Oral | 1600 mg/kg | [4] |

Skin Corrosion/Irritation: Studies on rabbits indicate that this compound is not a skin irritant.[4] However, it is classified as causing skin irritation.[2]

Serious Eye Damage/Eye Irritation: Studies on rabbits have shown slight eye irritation.[4] It is classified as causing serious eye irritation.[2]

Experimental Protocols

Acute Oral Toxicity (Following OECD Guideline 423)

The acute toxic class method is a stepwise procedure using a limited number of animals to classify a substance based on its acute oral toxicity.

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.[6]

-

Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycles. Standard laboratory diet and drinking water are provided ad libitum.[7]

-

Dose Preparation and Administration: The test substance is typically administered as a single dose by gavage. A suitable vehicle may be used if the substance is not readily soluble in water.[7] The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[6]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[7]

-

Procedure: The test proceeds in a stepwise manner, with the outcome of each step determining the next. If an animal dies, the test is repeated at a lower dose. If the animal survives, the test is repeated at a higher dose.[6]

-

Endpoint: The test allows for the classification of the substance into one of five toxicity classes based on the observed mortality.[6]

Skin Irritation/Corrosion (Following OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Test Area Preparation: A small area of the animal's back is clipped free of fur.

-

Application of Test Substance: A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to the prepared skin and covered with a gauze patch.

-

Exposure Duration: The test substance is typically left in contact with the skin for 4 hours.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored according to a standardized scale.

Acute Eye Irritation/Corrosion (Following OECD Guideline 405)

This test assesses the potential of a substance to cause eye irritation or damage.

-

Animal Selection: Healthy, young adult albino rabbits are used.[8]

-

Application of Test Substance: A single dose of the test substance (0.1 mL of liquid or not more than 100 mg of a solid) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[9]

-

Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.[10] The observation period can be extended up to 21 days to assess the reversibility of any effects.[10]

-

Scoring: The ocular lesions are scored according to a standardized system.[10]

Safety and Handling

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[12]

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator when airborne concentrations are expected to exceed exposure limits.[12]

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Do not ingest. Use only in a well-ventilated area. Wash hands thoroughly after handling.[11][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[11][12]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[12]

-

Skin Contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[12]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[12]

-

Ingestion: If swallowed, call a poison control center or doctor immediately for treatment advice. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[12]

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C8H7NO4 | [13] |

| Molecular Weight | 181.15 g/mol | [13] |

| Appearance | Beige to light brown powder | [13] |

| Melting Point | >300 °C | [13] |

| Solubility | Insoluble in water | [14] |

Stability and Reactivity

-

Chemical Stability: Stable under normal temperatures and pressures.[11]

-

Incompatible Materials: Strong oxidizing agents.[11]

-

Hazardous Decomposition Products: Nitrogen oxides, carbon monoxide, carbon dioxide.[11]

-

Hazardous Polymerization: Has not been reported.[11]

Disposal Considerations

Dispose of waste and residues in accordance with local, state, and federal regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[13]

Experimental and Safety Workflows

A systematic approach to chemical safety is crucial in a research and development setting. The following diagram illustrates a general workflow for assessing and managing the risks associated with a chemical like this compound.

Caption: A generalized workflow for chemical risk assessment and management.

The following diagram illustrates a typical workflow for an in vitro mutagenicity study, such as the Ames test, which is a common component of a chemical's safety assessment.

Caption: A simplified workflow for conducting an Ames test.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety consultation. Users should always consult the most current SDS for this compound from their supplier and adhere to all applicable safety regulations.

References

- 1. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 2. This compound | C8H7NO4 | CID 66833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS 99-31-0 | 801246 [merckmillipore.com]

- 4. blog.storemasta.com.au [blog.storemasta.com.au]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Overview of Risk Assessment - Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Evaluation of genotoxicity of Trois through Ames and in vitro chromosomal aberration tests - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acs.org [acs.org]

- 14. intersolia.com [intersolia.com]

The Genesis of a Core Moiety: An In-depth Technical Guide to the Discovery and History of 5-Aminoisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminoisophthalic acid, a seemingly simple aromatic dicarboxylic acid, holds a significant position in the landscape of modern chemistry and pharmaceutical development. Its journey from a 19th-century synthetic curiosity to a cornerstone in the synthesis of life-saving medical imaging agents is a compelling narrative of scientific advancement. This technical guide provides a comprehensive exploration of the discovery, history, and key synthetic methodologies of this compound, tailored for researchers, scientists, and professionals in drug development. Through detailed experimental protocols, tabulated data, and visualizations of synthetic pathways, this document illuminates the enduring importance of this versatile molecule.

Discovery and Historical Context

The precise first synthesis of this compound is rooted in the burgeoning field of organic chemistry in the 19th century. While a definitive single publication marking its discovery remains elusive in readily available modern databases, its inclusion in the comprehensive German handbook of organic chemistry, Beilstein's Handbuch der Organischen Chemie, under the registry number 2805628, firmly places its origins within this era of foundational chemical synthesis. The 19th century was a period of intense investigation into the derivatives of coal tar, leading to the discovery and synthesis of a vast array of aromatic compounds. The development of methods for nitration and subsequent reduction of aromatic rings were key technological advancements of this time.

The synthesis of this compound is intrinsically linked to its precursor, 5-nitroisophthalic acid. The nitration of isophthalic acid, which itself was first prepared in the mid-19th century, would have been a logical step for chemists exploring the reactivity of this dicarboxylic acid. Subsequent reduction of the nitro group to an amine would have then yielded this compound. This two-step process aligns with the common synthetic strategies of the period for producing aromatic amines.

While its initial discovery may have been driven by fundamental chemical curiosity, the most significant chapter in the history of this compound began in the 20th century with the advent of X-ray contrast media. The development of safe and effective agents to enhance the visibility of internal structures in radiography was a major medical challenge. Researchers discovered that the tri-iodinated derivatives of this compound possessed the requisite radio-opacity and physiological properties to become crucial components of non-ionic X-ray contrast agents. This application propelled this compound from a niche chemical to a vital building block in the pharmaceutical industry.

Synthetic Evolution

The primary and most enduring route for the synthesis of this compound involves a two-step process starting from isophthalic acid. This pathway is a classic example of electrophilic aromatic substitution followed by a reduction.

Step 1: Nitration of Isophthalic Acid

The first step is the electrophilic nitration of isophthalic acid to yield 5-nitroisophthalic acid. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.

Step 2: Reduction of 5-Nitroisophthalic Acid

The second and final step is the reduction of the nitro group of 5-nitroisophthalic acid to an amine group, yielding this compound. A variety of reducing agents and conditions have been employed for this transformation, reflecting the evolution of chemical synthesis techniques.

Experimental Protocols

The following sections provide detailed methodologies for key experiments in the synthesis of this compound, compiled from various sources.

Synthesis of 5-Nitroisophthalic Acid

A common laboratory-scale procedure for the nitration of isophthalic acid is as follows:

Materials:

-

Isophthalic acid

-

Fuming nitric acid

-

Concentrated sulfuric acid

Procedure:

-

In a reaction vessel, carefully add isophthalic acid to a cooled mixture of fuming nitric acid and concentrated sulfuric acid with constant stirring.

-

Slowly heat the reaction mixture and then reflux for several hours.

-

After cooling, the reaction mixture is poured onto ice, leading to the precipitation of the crude 5-nitroisophthalic acid.

-

The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from water.[1]

Reduction of 5-Nitroisophthalic Acid to this compound

Several methods have been developed for the reduction of 5-nitroisophthalic acid. Below are some of the most common protocols.

This method is widely used in industrial settings due to its high efficiency and clean reaction profile.

Materials:

-

5-Nitroisophthalic acid

-

Palladium on carbon (Pd/C) catalyst

-

Solvent (e.g., water, ethanol)

-

Hydrogen gas

-

Alkali metal hydroxide (B78521) (e.g., sodium hydroxide)

Procedure:

-

5-Nitroisophthalic acid is dissolved in a suitable solvent in the presence of a palladium on carbon catalyst.

-

An alkali metal hydroxide is added to the mixture.

-

The reaction is carried out under a hydrogen atmosphere at a controlled pressure and temperature.

-

Upon completion of the reaction, the catalyst is filtered off.

-

The filtrate is then neutralized with an acid to precipitate the this compound.

-

The product is collected by filtration, washed, and dried.

This method offers a convenient alternative to catalytic hydrogenation.

Materials:

-

5-Nitroisophthalic acid

-

Sodium hydroxide

-

Raney nickel catalyst

-

Acetic acid

Procedure:

-

Dissolve 5-nitroisophthalic acid and sodium hydroxide in water with stirring until the solution is clear.

-

Add Raney nickel catalyst and slowly heat the mixture to 30-35°C.

-

Add 80% hydrazine hydrate dropwise to the reaction mixture over a period of 30 minutes.

-

Continue stirring for an additional 30 minutes to ensure the reaction goes to completion.

-

After the reaction, filter the mixture and adjust the pH of the filtrate to 3.5-4.0 with acetic acid.

-

A large amount of white solid, this compound, will precipitate.

-

Collect the precipitate by filtration and dry to obtain the final product.[1]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of this compound and its precursor.

Table 1: Synthesis of this compound from 5-Nitroisophthalic Acid

| Method | Reducing Agent | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

| Catalytic Hydrogenation | Hydrogen Gas | Pd/C | Water | >98 | >99 | |

| Hydrazine Reduction | Hydrazine Hydrate | Raney Nickel | Water | 95 | 99.7 | [1] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 99-31-0 | |

| Molecular Formula | C₈H₇NO₄ | |

| Molecular Weight | 181.15 g/mol | |

| Melting Point | >300 °C | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Sparingly soluble in water, soluble in alkaline solutions | |

| Beilstein Registry | 2805628 |

Core Applications in Drug Development

The primary and most significant application of this compound in drug development is as a key starting material for the synthesis of non-ionic, low-osmolality X-ray contrast agents. The core structure of this compound provides a scaffold for the introduction of three iodine atoms, which are responsible for the radio-opaque properties of the final drug molecule.

The synthetic pathway to these contrast agents typically involves the following key transformation:

The amino and carboxylic acid groups on the this compound backbone are then further functionalized through acylation and amidation reactions to introduce hydrophilic side chains. These side chains are crucial for imparting the desired properties to the final contrast agent, such as high water solubility and low osmolality, which contribute to improved patient tolerance and safety.

Conclusion

This compound stands as a testament to the enduring legacy of classical organic synthesis and its profound impact on modern medicine. From its 19th-century origins to its indispensable role in the production of advanced medical imaging agents, its story highlights the critical interplay between fundamental chemical research and applied pharmaceutical development. The synthetic pathways to this key intermediate, refined over more than a century, now enable the large-scale production of life-saving diagnostic tools. For researchers and professionals in drug development, a thorough understanding of the history, synthesis, and properties of this compound provides a valuable perspective on the foundations of modern pharmaceutical chemistry and the continuing importance of seemingly simple molecules in advancing human health.

References

Theoretical and Computational Insights into 5-Aminoisophthalic Acid: A Technical Guide for Researchers

An In-depth Examination of the Molecular Properties, Synthesis, and Pharmaceutical Relevance of a Versatile Building Block

Introduction

5-Aminoisophthalic acid (5-AIPA) is an aromatic dicarboxylic acid that has garnered significant attention in various scientific fields, particularly in materials science and medicinal chemistry. Its rigid structure, combined with the presence of both amino and carboxylic acid functional groups, makes it a versatile molecular building block. In the realm of drug development, 5-AIPA serves as a crucial intermediate in the synthesis of pharmaceuticals and as a linker in the construction of advanced drug delivery systems.[1][2][3] This technical guide provides a comprehensive overview of the theoretical studies and computational modeling of this compound, alongside detailed experimental protocols for its synthesis and characterization, tailored for researchers, scientists, and professionals in drug development.

Molecular Properties and Computational Modeling

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic and structural properties of this compound. These computational models provide valuable insights into its reactivity, stability, and spectroscopic characteristics.

Molecular Structure and Geometry

The molecular structure of this compound consists of a benzene (B151609) ring substituted with two carboxylic acid groups at positions 1 and 3, and an amino group at position 5.[4] Computational geometry optimization using DFT methods, such as B3LYP with a 6-311G(d,p) basis set, can predict bond lengths, bond angles, and dihedral angles with high accuracy, closely matching experimental data obtained from X-ray diffraction studies.[5]

Electronic Properties

The electronic properties of 5-AIPA, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are critical in understanding its chemical reactivity and charge transfer characteristics. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.[5] These parameters are crucial for predicting how 5-AIPA will interact with other molecules, for instance, in the formation of coordination complexes.

Spectroscopic Properties

Computational modeling is a powerful tool for predicting and interpreting the spectroscopic data of this compound.

-

Vibrational Spectroscopy: Theoretical calculations of vibrational frequencies using DFT can aid in the assignment of experimental Infrared (IR) and Raman spectra. The calculated frequencies for the stretching and bending modes of the carboxylic acid and amino groups, as well as the aromatic ring vibrations, generally show good agreement with experimental data.[5]

-

NMR Spectroscopy: While experimental Nuclear Magnetic Resonance (NMR) spectra provide definitive structural information, computational methods can predict the chemical shifts of ¹H and ¹³C nuclei.[6][7] These predictions can assist in the assignment of complex spectra and in the structural elucidation of novel derivatives.

The following table summarizes key computational data for this compound based on typical DFT calculations found in the literature.

| Parameter | Calculated Value (Representative) | Method/Basis Set |

| HOMO Energy | -6.2 eV | B3LYP/6-31G(d) |

| LUMO Energy | -1.8 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 4.4 eV | B3LYP/6-31G(d) |

| Dipole Moment | 3.5 D | B3LYP/6-31G(d) |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reduction of 5-nitroisophthalic acid.[8][9][10][11]

Materials:

-

5-Nitroisophthalic acid

-

Raney Nickel (catalyst)

-

Sodium hydroxide (B78521) (NaOH)

-

Acetic acid

-

Distilled water

-

Ethanol

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel, dissolve 5-nitroisophthalic acid and sodium hydroxide in distilled water.

-

Heat the mixture gently with stirring until a clear solution is obtained.

-

Carefully add Raney Nickel to the solution.

-

Heat the reaction mixture to the specified temperature (e.g., 70-80 °C).

-

Add hydrazine hydrate dropwise to the reaction mixture over a period of 30-60 minutes.

-

After the addition is complete, continue stirring at the same temperature for 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and filter to remove the Raney Nickel catalyst.

-

Acidify the filtrate with acetic acid to a pH of approximately 4-5.

-

A white precipitate of this compound will form.

-

Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain pure this compound.

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent, such as a water-ethanol mixture, to obtain a high-purity product.[12]

Characterization Methods

The synthesized this compound should be characterized to confirm its identity and purity.

-

Melting Point: The melting point of pure this compound is typically above 300 °C.[13]

-

FTIR Spectroscopy: The FTIR spectrum should show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), O-H stretching of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and C-N stretching (around 1300 cm⁻¹).[14]

-

NMR Spectroscopy:

-

Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of this compound (181.15 g/mol ).[6]

Role in Drug Development

While this compound itself is not typically an active pharmaceutical ingredient (API), it plays a significant role in drug development in two primary areas: as a precursor for API synthesis and as a building block for drug delivery systems.

Intermediate in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to iodinated contrast agents used in medical imaging.[11][16] The amino and carboxylic acid functionalities allow for further chemical modifications to build more complex and pharmacologically active molecules.[17]

The logical workflow for the synthesis of a pharmaceutical intermediate from 5-AIPA can be visualized as follows:

Caption: Synthetic workflow from 5-AIPA to a pharmaceutical intermediate.

Linker for Metal-Organic Frameworks in Drug Delivery

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. Due to their high porosity, tunable pore size, and biocompatibility, MOFs are promising candidates for drug delivery applications.[3] this compound is an excellent choice as an organic linker for the synthesis of MOFs.[18][19][20] The carboxylic acid groups coordinate with the metal centers, while the amino group can be used for post-synthetic modification to introduce further functionality or to interact with drug molecules.[20]

The following diagram illustrates the self-assembly process of a MOF using 5-AIPA as a linker for potential drug delivery applications.

Caption: Formation of a 5-AIPA-based MOF for drug delivery.

While direct involvement of this compound in specific signaling pathways is not extensively documented, its utility in creating sophisticated drug delivery vehicles like MOFs provides an indirect but powerful role in influencing biological systems. These MOF-based systems can be designed for targeted drug release, potentially modulating signaling pathways involved in various diseases by delivering therapeutic agents with high precision.

Conclusion

This compound is a molecule of significant interest to researchers in chemistry, materials science, and drug development. Its rich chemistry, stemming from its trifunctional nature, allows for a wide range of applications. Theoretical and computational studies provide a deep understanding of its molecular properties, guiding its application in the rational design of new materials and molecules. The detailed experimental protocols for its synthesis and characterization outlined in this guide offer a practical resource for researchers. As the field of targeted therapeutics and advanced drug delivery systems continues to evolve, the importance of versatile building blocks like this compound is set to grow, paving the way for new innovations in medicine and beyond.

References

- 1. newindiaacid.com [newindiaacid.com]

- 2. CAS 99-31-0 | this compound | Jay Finechem [jayfinechem.com]

- 3. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy this compound (EVT-460851) | 99-31-0 [evitachem.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. This compound(99-31-0) 13C NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. CN101234993B - Method for preparing this compound from 5-nitroisophthalic acid - Google Patents [patents.google.com]

- 10. JPH10306067A - Production of this compound - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. This compound | 99-31-0 [chemicalbook.com]

- 14. This compound | 99-31-0 | FA00357 | Biosynth [biosynth.com]

- 15. This compound | C8H7NO4 | CID 66833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. CN113200883B - Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid - Google Patents [patents.google.com]

- 17. US3864385A - New this compound Derivatives, Salts And Esters Thereof And Methods For Their Preparation - Google Patents [patents.google.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Potential Research Areas for 5-Aminoisophthalic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoisophthalic acid (5-AIPA), a versatile aromatic dicarboxylic acid, has emerged as a significant building block in supramolecular chemistry and materials science. Its unique trifunctional nature, featuring two carboxylic acid groups and one amino group, allows for a wide range of chemical modifications and applications. This technical guide explores the core research areas of 5-AIPA, providing an in-depth overview of its potential in the development of advanced materials for sensing, catalysis, and drug delivery. Furthermore, its crucial role as a key intermediate in the synthesis of pharmaceuticals, such as the X-ray contrast agent Iohexol (B1672079), is detailed. This document serves as a comprehensive resource for researchers and professionals seeking to explore the expanding landscape of 5-AIPA chemistry and its applications.

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of 5-AIPA is crucial for its application in various research fields. The key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₈H₇NO₄ | [1] |

| Molecular Weight | 181.15 g/mol | [1] |

| Appearance | White to light beige crystalline powder | [2] |

| Melting Point | >300 °C (decomposes) | [3] |

| Solubility | Slightly soluble in water; soluble in organic solvents like DMSO and DMF | [4] |

| Density | ~1.44 g/cm³ | [2] |

| pKa | Not readily available | |

| CAS Number | 99-31-0 | [5] |

Core Research Areas and Applications

The unique structural characteristics of 5-AIPA make it a versatile platform for the development of functional materials and molecules. The primary areas of research are detailed below.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

5-AIPA is extensively used as an organic linker to construct metal-organic frameworks (MOFs) and coordination polymers. The carboxylate groups coordinate with metal ions, while the amino group can be a coordination site or be post-synthetically modified to introduce new functionalities.

MOFs derived from 5-AIPA exhibit significant potential as chemical sensors, particularly for the detection of metal ions and small molecules. The sensing mechanism often relies on fluorescence quenching or enhancement upon interaction with the analyte.

Experimental Protocol: Synthesis of a Dysprosium-based MOF for Solvent Sensing [6]

This protocol describes the solvothermal synthesis of a dysprosium-based MOF using 5-AIPA as the organic linker.

-

Materials:

-

Dysprosium(III) chloride hexahydrate (DyCl₃·6H₂O)

-

This compound (5-AIPA)

-

N,N-Dimethylformamide (DMF)

-

Water

-

-

Procedure:

-

Prepare two separate solutions in a 1:1 DMF:H₂O mixture.

-

Solution A: Dissolve DyCl₃·6H₂O (0.035 mmol, 13.9 mg) in 1 mL of the solvent mixture.

-

Solution B: Dissolve 5-AIPA (0.055 mmol, 10 mg) in 1 mL of the solvent mixture.

-

Slowly add Solution A to Solution B with gentle stirring.

-

Seal the resulting mixture in a Teflon-lined stainless steel autoclave.

-

Heat the autoclave at 95 °C for 48 hours.

-

Allow the autoclave to cool slowly to room temperature.

-

Prismatic crystals of the MOF will be formed.

-

Collect the crystals by filtration, wash with the solvent mixture, and dry under vacuum.

-

-

Characterization:

-

Single-crystal X-ray diffraction to determine the crystal structure.

-

Photoluminescence spectroscopy to evaluate the sensing properties by exposing the MOF to different solvents and measuring the changes in emission spectra.

-

Sensing Mechanism: Fluorescence Quenching

The general mechanism for fluorescence-based sensing involves the interaction of the analyte with the MOF, which alters the electronic properties of the framework and affects its fluorescence. In many cases, the binding of a metal ion to the framework can lead to fluorescence quenching through processes like photoinduced electron transfer (PET).

Figure 1: Generalized fluorescence quenching mechanism in a 5-AIPA based chemosensor.

Quantitative Data for Sensing Applications

| Sensor Material | Analyte | Detection Limit (LOD) | Quenching Constant (Ksv) | Reference |

| 5-aminoisophthalate-based kojic acid-appended bis-1,2,3-triazole | Cu²⁺ | 8.82 µM | - | [7] |

| Schiff base (Z2b) from 5-AIPA | 2,4-dinitrophenol (DNP) | 2.77 µM | 2.4 x 10⁴ M⁻¹ | [1] |

The porous nature and tunable active sites of 5-AIPA based MOFs make them promising candidates for heterogeneous catalysis. The amino groups within the framework can act as basic sites, while the metal centers can function as Lewis acids.

Experimental Protocol: Knoevenagel Condensation using a 5-AIPA based Coordination Polymer [8]

This protocol outlines a general procedure for the Knoevenagel condensation of benzaldehyde (B42025) with malononitrile (B47326) catalyzed by a 5-AIPA based coordination polymer.

-

Materials:

-

Benzaldehyde

-

Malononitrile

-

5-AIPA based catalyst (e.g., a Co(II) coordination polymer)

-

Ethanol (B145695) (solvent)

-

-

Procedure:

-

In a round-bottomed flask, dissolve malononitrile (1 mmol, 66 mg) in 10 mL of ethanol.

-

Add the 5-AIPA based catalyst (10 mg).

-

Add benzaldehyde (1 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for the desired time (e.g., 5 minutes to several hours, depending on the catalyst's activity).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, separate the catalyst by filtration.

-

The filtrate containing the product can be further purified by recrystallization or column chromatography if necessary.

-

-

Characterization:

-

The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

The catalyst's reusability can be tested by washing the recovered catalyst and using it in subsequent reaction cycles.

-

Catalytic Mechanism: Knoevenagel Condensation

The Knoevenagel condensation catalyzed by a 5-AIPA based MOF can proceed through a mechanism where the basic amino groups of the framework deprotonate the active methylene (B1212753) compound, and the Lewis acidic metal centers activate the carbonyl group of the aldehyde.

Figure 2: Proposed catalytic cycle for the Knoevenagel condensation using a 5-AIPA based MOF.

Quantitative Data for Catalytic Applications

| Catalyst | Reaction | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (s⁻¹) | Reference |

| CAU-1-NH₂ ([Al₄(OH)₂(OCH₃)₄(p-BDC-NH₂)₃]) | Knoevenagel Condensation | up to 100% | - | - | [9] |

| Amphoteric nanocatalysts | Knoevenagel Condensation | 66-90% | 1.8 - 3.6 | 0.0005 - 0.0009 | [10] |

The high porosity and biocompatibility of certain 5-AIPA based MOFs make them suitable as nanocarriers for drug delivery. The drug molecules can be loaded into the pores of the MOF and released in a controlled manner, often triggered by environmental stimuli such as pH.

Experimental Protocol: Loading of Doxorubicin (B1662922) into a 5-AIPA based MOF [11][12]

This protocol provides a general method for loading the anticancer drug Doxorubicin (DOX) into a 5-AIPA based MOF.

-

Materials:

-

Synthesized 5-AIPA based MOF (e.g., Fe-MIL-88B)

-

Doxorubicin hydrochloride (DOX)

-

Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.4)

-

Deionized water

-

-

Procedure for Drug Loading:

-

Disperse a known amount of the 5-AIPA based MOF in an aqueous solution of DOX of a specific concentration.

-

Stir the suspension at room temperature for a set period (e.g., 24 hours) to allow for drug encapsulation.

-

Separate the drug-loaded MOF from the solution by centrifugation.

-

Wash the drug-loaded MOF with deionized water to remove any surface-adsorbed drug.

-

The amount of loaded drug can be quantified by measuring the concentration of DOX remaining in the supernatant using UV-Vis spectroscopy.

-

-

Procedure for In-vitro Drug Release:

-

Disperse a known amount of the DOX-loaded MOF in PBS solutions of different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.4 to simulate the tumor microenvironment).

-

Incubate the suspensions at 37 °C with gentle shaking.

-

At predetermined time intervals, collect aliquots of the release medium after centrifugation.

-

Measure the concentration of released DOX in the aliquots using UV-Vis spectroscopy.

-

Drug Release Mechanism: pH-Responsive Release

The release of drugs from many MOFs, including those based on 5-AIPA, can be triggered by a change in pH. In acidic environments, such as those found in tumor tissues, the coordination bonds between the metal ions and the carboxylate linkers can be cleaved, leading to the degradation of the MOF structure and the release of the encapsulated drug.

Figure 3: Schematic of pH-responsive drug release from a 5-AIPA based MOF.

Quantitative Data for Drug Delivery Applications

| MOF Carrier | Drug | Drug Loading Capacity | Release Conditions | % Release | Reference |

| FeMn-MIL-88B | 5-Fluorouracil (5-FU) | 43.8 wt% | pH 5.4, 24 h | 70% | |

| MIL-100(Al) | Doxorubicin (DOX) | up to 27.4 wt% | pH 5.0, 2 days | ~35.6% | [12] |

| Oleic acid-coated nylon-6 MNCs | Doxorubicin (DOX) | up to 732 µg/mg | - | - | [13] |

Functionalized Nanoparticles

The surface of nanoparticles can be functionalized with 5-AIPA to introduce carboxylic acid and amino groups, which can then be used for various applications, including the removal of pollutants or as platforms for drug delivery.

Experimental Protocol: Synthesis of 5-AIPA Functionalized Magnetic Nanoparticles [13][14]

This protocol describes the synthesis of 5-AIPA functionalized silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂-AIPA).

-

Materials:

-

Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Ammonium hydroxide (B78521) (NH₄OH)

-

Tetraethyl orthosilicate (B98303) (TEOS)

-

(3-Aminopropyl)triethoxysilane (APTES)

-

This compound (5-AIPA)

-

N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) (for amide coupling)

-

Ethanol, Deionized water

-

-

Procedure:

-

Synthesis of Fe₃O₄ Nanoparticles: Co-precipitate FeCl₂ and FeCl₃ in an aqueous solution by adding NH₄OH under a nitrogen atmosphere with vigorous stirring. Wash the resulting black precipitate with water and ethanol.

-

Silica (B1680970) Coating (Fe₃O₄@SiO₂): Disperse the Fe₃O₄ nanoparticles in an ethanol/water/ammonia mixture. Add TEOS dropwise and stir for several hours to form a silica shell.

-

Amino Functionalization (Fe₃O₄@SiO₂-NH₂): Disperse the silica-coated nanoparticles in ethanol and add APTES. Reflux the mixture to graft amino groups onto the silica surface.

-

5-AIPA Functionalization (Fe₃O₄@SiO₂-AIPA): Activate the carboxylic acid groups of 5-AIPA using DCC and NHS in an appropriate solvent. Add the amino-functionalized nanoparticles to the activated 5-AIPA solution and stir to form an amide bond between the nanoparticles and 5-AIPA.

-

Wash the final product with ethanol and water and dry under vacuum.

-

-

Characterization:

-

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for morphology and size analysis.

-

Fourier-Transform Infrared (FTIR) spectroscopy to confirm the functionalization steps.

-

X-ray Diffraction (XRD) to confirm the crystalline structure of the magnetic core.

-

Vibrating Sample Magnetometry (VSM) to measure the magnetic properties.

-

Experimental Workflow: Functionalization of Magnetic Nanoparticles

Figure 4: Workflow for the synthesis of 5-AIPA functionalized magnetic nanoparticles.

Pharmaceutical Intermediate: Synthesis of Iohexol

5-AIPA is a critical starting material for the multi-step synthesis of Iohexol, a widely used non-ionic X-ray contrast agent. The synthesis involves several key transformations of the 5-AIPA molecule.

Synthesis Workflow: Iohexol from this compound

The synthesis of Iohexol from 5-AIPA is a complex process involving several steps, including iodination, acylation, and amidation.

Figure 5: Simplified synthetic pathway for Iohexol starting from 5-AIPA.

Experimental Protocol: Key Steps in Iohexol Synthesis [15]

The following provides a high-level overview of the key transformations. Detailed industrial processes are proprietary but the fundamental chemistry is well-established.

-

Iodination of 5-AIPA: 5-AIPA is treated with an iodinating agent, such as iodine monochloride, in an acidic medium to introduce three iodine atoms onto the benzene (B151609) ring, yielding 5-amino-2,4,6-triiodoisophthalic acid.

-

Formation of the Diacyl Chloride: The dicarboxylic acid is converted to the more reactive diacyl chloride using a chlorinating agent like thionyl chloride.

-

N-Acylation: The amino group is acetylated using an acetylating agent such as acetyl chloride.

-

Amidation: The diacyl chloride is reacted with 3-amino-1,2-propanediol to form the corresponding diamide.

-

N-Alkylation: The final step involves the alkylation of the acetamido nitrogen with a 2,3-dihydroxypropyl group, typically using 1-chloro-2,3-propanediol, to yield Iohexol.

Conclusion

This compound is a molecule of significant and growing importance across multiple scientific disciplines. Its utility as a versatile building block for the construction of functional materials such as MOFs and coordination polymers has opened up new avenues for research in sensing, catalysis, and drug delivery. The ability to fine-tune the properties of these materials through the rational design of the 5-AIPA linker and the choice of metal centers offers immense potential for the development of highly selective sensors, efficient catalysts for green chemistry, and smart drug delivery systems with controlled release profiles. Furthermore, its established role as a key intermediate in the pharmaceutical industry, particularly in the synthesis of Iohexol, underscores its commercial and therapeutic relevance. The experimental protocols and mechanistic insights provided in this guide aim to serve as a valuable resource for researchers and professionals, stimulating further innovation and exploration into the vast potential of this compound. As research in these areas continues to advance, 5-AIPA is poised to play an even more critical role in the development of next-generation materials and pharmaceuticals.

References

- 1. Hacettepe Journal of Biology and Chemistry » Submission » Two Schiff Base Compounds Derived from this compound: Chemsensors Properties for Sensing of Metal Ions and Nitroaromatic Compounds [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. Two Schiff Base Compounds Derived from this compound: Chemsensors Properties for Sensing of Metal Ions and Nitroaromatic Compounds | Scilit [scilit.com]

- 4. Loading and release of doxorubicin hydrochloride from iron(iii) trimesate MOF and zinc oxide nanoparticle composites - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Magnetic Functionalized Nanoparticles for Biomedical, Drug Delivery and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US7541494B2 - Process for the manufacture of iohexol - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Design and fabrication of magnetic nanoparticles for targeted drug delivery and imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. High Drug Capacity Doxorubicin-Loaded Iron Oxide Nanocomposites for Cancer Therapy [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Facile synthesis of this compound functionalized magnetic nanoparticle for the removal of methylene blue | springerprofessional.de [springerprofessional.de]

- 15. chemicaljournals.com [chemicaljournals.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) using 5-Aminoisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of metal-organic frameworks (MOFs) utilizing the versatile linker, 5-aminoisophthalic acid. The protocols detailed below are designed to be a robust starting point for the synthesis of novel MOFs for a variety of applications, including catalysis, sensing, and notably, as carriers for drug delivery.

Introduction

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and the functionalizable nature of their organic linkers make them highly promising materials. This compound is a particularly interesting organic linker due to its rigid structure, which imparts stability to the framework, and the presence of a reactive amino group. This amino group can serve as a site for post-synthetic modification or for direct interaction with guest molecules, such as drugs.

Applications in Drug Delivery

The inherent porosity of MOFs allows for the encapsulation of therapeutic agents. The use of this compound as a linker is particularly advantageous for drug delivery applications. The uncoordinated amino group can form interactions, such as hydrogen bonds or van der Waals forces, with drug molecules, potentially leading to enhanced loading capacities and controlled release profiles. One notable application is the use of a copper-based MOF synthesized with this compound (AIPA-Cu(II) MOF) as a carrier for the non-steroidal anti-inflammatory drug, ibuprofen (B1674241).[1]

Quantitative Data Summary

The following tables summarize key quantitative data for MOFs synthesized using this compound and related structures.

Table 1: Structural Properties of MOFs Synthesized with this compound

| MOF Designation | Metal Ion | Synthesis Method | Pore Size (Å) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |

| Co-AIP | Co(II) | Hydrothermal | 7.05 - 14.67[2][3] | Data not available | Data not available |

| Zn-AIP | Zn(II) | Hydrothermal | 7.05 - 14.67[2][3] | Data not available | Data not available |

| Ni-AIP | Ni(II) | Hydrothermal | 7.05 - 14.67[2][3] | Data not available | Data not available |

| Cd-AIP | Cd(II) | Hydrothermal | 7.05 - 14.67[2][3] | Data not available | Data not available |

| Dy-AIP | Dy(III) | Solvothermal | Data not available | Data not available | Data not available |

| Cu-AIP | Cu(II) | Solvothermal | Data not available | Data not available | Data not available |

Table 2: Drug Loading Capacities in MOFs

| MOF System | Drug | Loading Capacity (wt%) | Loading Method |

| AIPA-Cu(II) MOF | Ibuprofen | Potentially good loading capacity confirmed[1] | Impregnation |

| Functionalized Cu-MOF (using 5-nitroisophthalic acid) | Ibuprofen | 25.50%[4][5] | Impregnation |